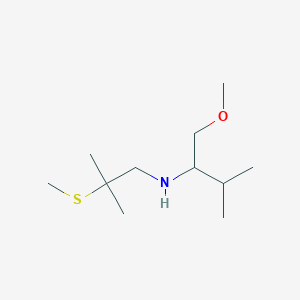![molecular formula C13H19NOS B7640115 N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)
N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine is a chemical compound used in scientific research for its unique biochemical and physiological effects. This compound is synthesized using a specific method and is used in various research applications to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine is not fully understood. However, it is believed that this compound interacts with certain receptors in the body, leading to changes in cellular signaling pathways. These changes can ultimately lead to changes in gene expression, protein synthesis, and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential as an anti-cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it useful for treating a variety of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, it has a unique chemical structure that makes it useful for studying certain biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine. For example, researchers could investigate its potential as an anti-cancer therapy in more detail, including its effects on different types of cancer cells. Additionally, researchers could study its effects on other cellular processes, such as cell differentiation and apoptosis. Finally, researchers could investigate the potential side effects of this compound and develop strategies to minimize any negative effects.
Synthesis Methods
The synthesis of N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine involves a series of chemical reactions. The starting material is 3-bromoanisole, which is reacted with magnesium to form a Grignard reagent. This reagent is then reacted with 3-chloropropyl methyl sulfide to form a new molecule. The resulting molecule is then reacted with oxirane to form the final product, this compound.
Scientific Research Applications
N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine has been used in various scientific research applications. One of the primary uses of this compound is to study its mechanism of action. Researchers are interested in understanding how this compound interacts with biological systems and how it can be used to develop new therapies.
properties
IUPAC Name |
N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-10(16-2)11-4-3-5-12(8-11)14-13-6-7-15-9-13/h3-5,8,10,13-14H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNMDIBKCNWWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC2CCOC2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-fluorophenoxy)propyl]-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7640033.png)

![tert-butyl N-[[2-[1-(2,4-dimethylpyrimidin-5-yl)ethylamino]cyclopentyl]methyl]carbamate](/img/structure/B7640049.png)
![[2-(aminomethyl)-1,3-thiazol-4-yl]-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7640068.png)
![2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide](/img/structure/B7640071.png)
![Cyclopentyl-[3-[1-(2,4-dimethoxyphenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7640086.png)
![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7640103.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)

